![molecular formula C22H20BrN3O4S2 B12624822 Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12624822.png)
Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a brominated thienyl group, a phenylsulfonyl-substituted pyrrolopyridine, and a carbamate ester. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolopyridine structure, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The bromination of the thienyl group is achieved using brominating agents such as N-bromosuccinimide (NBS). Finally, the carbamate ester is formed by reacting the intermediate with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Ester
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carbamic acid. This reaction is critical for prodrug activation or metabolite formation:
Reaction pathway :
Carbamate ester+H2OH+/OH−Carbamic acid+tert-butanol
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Conditions :
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Key data :
This reactivity aligns with metabolic studies of structurally related carbamates, where enzymatic hydrolysis in vivo generates bioactive carboxylic acids .
Bromine-Specific Cross-Coupling Reactions
The bromine atom on the thienyl ring facilitates transition-metal-catalyzed cross-couplings, enabling derivatization for structure-activity relationship (SAR) studies:
Suzuki–Miyaura Coupling
Reaction :
Br-Thienyl+Boronic acidPd(PPh3)4,baseBiaryl product
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Conditions :
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Scope :
Buchwald–Hartwig Amination
Reaction :
Br-Thienyl+AminePd2(dba)3,XantphosAminated product
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Conditions :
Sulfonamide Group Stability and Reactivity
The phenylsulfonyl group on the pyrrolopyridine nitrogen is generally stable but participates in selective transformations:
Sulfonamide Cleavage
Reaction :
Phenylsulfonyl group+H2OH2SO4,ΔNH-pyrrolopyridine+Benzenesulfonic acid
Nucleophilic Aromatic Substitution
The electron-deficient pyrrolopyridine core allows substitution at specific positions:
Example :
Pyrrolopyridine-SO2Ph+AmineCuI, L-prolineAmino-substituted product
Thermal Decomposition
Thermogravimetric analysis (TGA) of structurally related compounds reveals stability up to 200°C, with decomposition pathways involving:
Metabolic Pathways
In vivo studies of carbamate analogs show:
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Primary metabolite : Carbamic acid via esterase-mediated hydrolysis (t½ = 3.5 h in rat plasma) .
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Secondary pathways : Glucuronidation of the thienyl hydroxyl group (minor pathway) .
Comparative Reactivity Table
Scientific Research Applications
1. Inhibition of Protein Kinases
Carbamic acid derivatives are often investigated for their biological properties, particularly as potential inhibitors of specific protein kinases involved in cancer and inflammatory diseases. The presence of the phenylsulfonyl and pyrrolopyridine groups is believed to enhance its inhibitory activity against these kinases, making it a candidate for further pharmacological studies.
2. Anticancer Potential
Research indicates that compounds with similar structural features have shown promise in cancer therapy. For instance, certain pyrrolidine derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction in cancer cell lines . The specific interactions facilitated by the unique structural components of carbamic acid may enhance its efficacy against various cancer types.
Synthesis and Reactivity
The synthesis of this compound typically involves several key steps that can be optimized based on available starting materials. The reactivity of carbamic acid derivatives generally includes nucleophilic attacks on the carbonyl carbon of the carbamate group, leading to hydrolysis under acidic or basic conditions or substitution reactions with nucleophiles.
Case Studies and Research Findings
Recent studies have explored the efficacy of carbamic acid derivatives in various biological contexts:
- Cancer Cell Lines : In vitro studies have shown that derivatives similar to carbamic acid can induce cytotoxic effects in specific tumor cell lines. For example, one study demonstrated that certain pyrrolidine derivatives exhibited superior cytotoxicity compared to standard chemotherapeutics like bleomycin .
- Kinase Inhibition : Another research effort highlighted the role of specific functional groups in enhancing kinase inhibition properties. The structure–activity relationship studies indicated that modifications in the phenylsulfonyl group could significantly impact the compound's inhibitory effectiveness against target kinases involved in cancer progression .
Mechanism of Action
The mechanism of action of Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The brominated thienyl group may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[3-bromo-4-[(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]-2-cyanophenyl]-, 1,1-dimethylethyl ester
- N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamic acid 1,1-dimethylethyl ester
- Carbamic acid, N-[2-[(3-amino-5-bromo-2-pyridinyl)oxy]ethyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester is unique due to its combination of a brominated thienyl group and a phenylsulfonyl-substituted pyrrolopyridine. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Biological Activity
Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester (commonly referred to as the compound herein) is a complex organic molecule with significant potential in medicinal chemistry. This compound features a unique combination of heterocycles and functional groups that enhance its biological activity, particularly as an inhibitor of protein kinases involved in cancer and inflammatory pathways.
Chemical Structure and Properties
The molecular formula of the compound is C22H21BrN3O4S2, with a molecular weight of approximately 534.4 g/mol. Its structure includes:
- A pyrrolopyridine core
- A brominated thienyl group
- A phenylsulfonyl moiety
These structural features contribute to its reactivity and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. The phenylsulfonyl group is known to interact with enzyme active sites, potentially blocking their activity. The brominated thienyl group may also facilitate binding to biological macromolecules, influencing their function. Ongoing research aims to elucidate the precise pathways and molecular targets involved in its action.
Inhibition of Protein Kinases
Research indicates that this compound has shown promise as a potential inhibitor of various protein kinases, which play critical roles in cellular signaling pathways associated with cancer and inflammation. The presence of the phenylsulfonyl and pyrrolopyridine groups likely contributes to its inhibitory activity against certain kinases.
Case Studies and Experimental Findings
Recent studies have demonstrated the compound's efficacy in inhibiting specific signaling pathways:
- In vitro studies have shown that the compound can inhibit pMAPK (phosphorylated mitogen-activated protein kinase) levels in liver and lung tissues by 57-99% depending on dosage.
Dosage (mg/kg) | Liver pMAPK Inhibition (%) | Lung pMAPK Inhibition (%) |
---|---|---|
10 | 57 | 86 |
30 | 79 | 91 |
100 | 91 | 99 |
These results suggest that the compound exhibits dose-dependent inhibition of pMAPK, which is crucial for various cellular functions and disease processes.
Toxicological Assessment
In toxicity studies involving animal models, signs of toxicity were observed at higher doses (100 mg/kg), indicating a maximum tolerated dose. The pharmacokinetic parameters were evaluated through serial blood sampling, showing comparable systemic exposure between oral and intravenous routes.
Properties
Molecular Formula |
C22H20BrN3O4S2 |
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Molecular Weight |
534.4 g/mol |
IUPAC Name |
tert-butyl N-[5-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]-4-bromothiophen-2-yl]carbamate |
InChI |
InChI=1S/C22H20BrN3O4S2/c1-22(2,3)30-21(27)25-18-13-17(23)19(31-18)15-9-11-24-20-16(15)10-12-26(20)32(28,29)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27) |
InChI Key |
ZSHBODXRPKCJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(S1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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